molecular formula C7H8BBrO2 B1439321 (5-Bromo-2-methylphenyl)boronic acid CAS No. 774608-13-8

(5-Bromo-2-methylphenyl)boronic acid

Cat. No.: B1439321
CAS No.: 774608-13-8
M. Wt: 214.85 g/mol
InChI Key: QOZFXELTNKMOQP-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methylphenyl)boronic acid” is a type of boronic acid, which are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds.


Synthesis Analysis

The synthesis of boronic acids often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BBrO2 . The average mass is 214.852 Da and the monoisotopic mass is 213.980072 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to create biaryl compounds through the reaction with aryl halides .

Scientific Research Applications

  • Organic Synthesis and Coupling Reactions :

    • Boronic acids, including derivatives like (5-Bromo-2-methylphenyl)boronic acid, are crucial intermediates in organic synthesis. They are extensively used in Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives, which find applications in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
    • Such compounds are also used in reactions like the Suzuki-Miyaura coupling, where they react with aryl halides to produce various biologically and industrially significant compounds (Ayesha Malik et al., 2020).
  • Fluorescent Sensors and Chemosensors :

    • Boronic acid compounds, including this compound, are valuable in developing fluorescent sensors for detecting carbohydrates and bioactive substances. These sensors are important for disease prevention, diagnosis, and treatment (S. Huang et al., 2012).
  • Materials Science and Polymer Chemistry :

    • In materials science, phenyl boronic acids are used to bind ligands for saccharide recognition. They can anchor hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This property is exploited in constructing materials like glucose sensing materials operating at physiological pH (B. Mu et al., 2012).
    • Boronic acid-containing polymers, due to their unique reactivity and solubility, have promising applications in biomedical fields like HIV, obesity, diabetes, and cancer treatment (J. Cambre & B. Sumerlin, 2011).
  • Catalysis and Chemical Reactions :

    • Boronic acids, including this compound, play a role in boronic acid catalysis, an important research area. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (T. Hashimoto et al., 2015).
  • Heterocyclic Boronic Acids Synthesis :

    • The synthesis and applications of heterocyclic boronic acids, which are essential for producing biphenyls and other biologically active compounds, are significantly impacted by compounds like this compound (E. Tyrrell & P. Brookes, 2003).

Mechanism of Action

The result of the action of “(5-Bromo-2-methylphenyl)boronic acid” would depend on the specific reaction or process it’s involved in. In a Suzuki-Miyaura coupling reaction, for example, the result would be the formation of a new carbon-carbon bond, potentially creating a new organic compound .

Future Directions

Boronic acids, including “(5-Bromo-2-methylphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds, which have potential applications in various fields . Therefore, the study of boronic acids in medicinal chemistry is expected to continue, potentially leading to the development of new drugs .

Properties

IUPAC Name

(5-bromo-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFXELTNKMOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667595
Record name (5-Bromo-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774608-13-8
Record name (5-Bromo-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-bromo-iodobenzene (12 g, 40.4 mmol) in tetrahydrofuran (75 ml), cooled to −78° C., was added a solution of isopropylmagnesium chloride (4.6 g, 44.5 mmol) in tetrahydrofuran (22.2 ml) dropwise over 20 minutes. After stirring at −78° C. for 30 minutes, the mixture was warmed slowly to −20° C. and stirred for 1 hour. After cooling again to −78° C., trimethylborate (8.4 g, 80.8 mmol) was added dropwise. After warming to 0° C., the mixture was stirred for 2 hours, treated with 1 M hydrochloric acid (35 ml), and extracted with ethyl acetate (2×50 ml). The combined extracts were washed with water (50 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residual solid was suspended in hexane (50 ml), filtered, washed with hexane (30 ml) and dried under reduced pressure to provide 2-methyl-5-bromo-phenylboronic acid (7.32 g, 84% yield) as a white solid. 1H NMR (DMSO-d6) δ 7.92 (s, 1H), 7.46 (d, J=8.1 Hz, 1H), 7.13 (d, J=8.1 Hz, 1H), 2.59 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
22.2 mL
Type
solvent
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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